molecular formula C16H15ClN4O2 B15343395 5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester CAS No. 2118-45-8

5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester

Cat. No.: B15343395
CAS No.: 2118-45-8
M. Wt: 330.77 g/mol
InChI Key: NRLBYRNLGXJQER-UHFFFAOYSA-M
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Description

5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester is a chemical compound with the molecular formula C16H15ClN4O2 and a molecular weight of 332.78478 g/mol. This compound is known for its unique structure, which includes a tetrazolium ring, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester typically involves the reaction of 2,3-diphenyl-2H-tetrazolium chloride with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of high-purity reagents and solvents, along with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrazolium ring into different reduced forms, depending on the reagents and conditions used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, reduced tetrazolium compounds, and substituted esters.

Scientific Research Applications

5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazolium compounds.

    Biology: The compound is employed in biochemical assays, particularly in the measurement of cell viability and proliferation.

    Industry: The compound is used in the production of dyes and pigments, as well as in various analytical techniques.

Mechanism of Action

The mechanism of action of 5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester involves its interaction with cellular components. The tetrazolium ring can undergo reduction in the presence of cellular reductases, leading to the formation of colored formazan products. This property is exploited in various assays to measure cell viability and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Triphenyl-2H-tetrazolium chloride: Similar in structure but with different substituents on the tetrazolium ring.

    3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Widely used in cell viability assays.

    2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Another tetrazolium compound used in cell proliferation assays.

Uniqueness

5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other tetrazolium compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2118-45-8

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

IUPAC Name

ethyl 2,3-diphenyltetrazol-2-ium-5-carboxylate;chloride

InChI

InChI=1S/C16H15N4O2.ClH/c1-2-22-16(21)15-17-19(13-9-5-3-6-10-13)20(18-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1

InChI Key

NRLBYRNLGXJQER-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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